NCC-149

描述

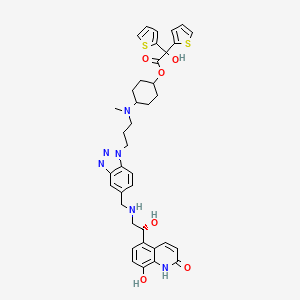

NCC-149 是一种选择性组蛋白脱乙酰酶 8 (HDAC8) 抑制剂。组蛋白脱乙酰酶是一类参与从组蛋白蛋白质赖氨酸残基去除乙酰基的酶,导致染色质浓缩和转录抑制。 HDAC8 是 I 类组蛋白脱乙酰酶家族成员,与多种疾病有关,包括癌症、神经系统疾病和纤维化疾病 .

科学研究应用

NCC-149 在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域 :

癌症研究: this compound 已显示出抑制 T 细胞淋巴瘤和白血病细胞生长的功效。

神经系统疾病: 该化合物因其在通过调节神经元标记物的表达治疗神经系统疾病方面的潜力而受到研究。

纤维化疾病: this compound 因其在通过抑制 HDAC8 活性减少纤维化方面的作用而受到研究。

表观遗传学研究: 该化合物被用作研究 HDAC8 在表观遗传调控和基因表达中的作用的工具。

作用机制

NCC-149 通过选择性抑制 HDAC8 来发挥作用。 该机制涉及 this compound 与 HDAC8 的活性位点结合,在那里它与锌离子相互作用,阻止组蛋白蛋白质的脱乙酰化 。这种抑制会导致乙酰化组蛋白的积累,导致染色质松弛和基因表达增加。 所涉及的分子靶点和途径包括细胞周期基因和神经元标记物的调节 .

生化分析

Biochemical Properties

N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide plays a crucial role in biochemical reactions by selectively inhibiting HDAC8. HDAC8 is an enzyme involved in the removal of acetyl groups from histone proteins, which affects chromatin structure and gene expression. By inhibiting HDAC8, NCC-149 can modulate gene expression and influence various cellular processes. The compound interacts with HDAC8 by binding to its active site, thereby preventing the deacetylation of histone proteins .

Cellular Effects

N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide has been shown to have significant effects on various types of cells and cellular processes. In P19 cells, this compound reduces the expression levels of the neuronal marker NeuN and decreases cell proliferation . Additionally, the compound induces cell cycle arrest at the G2/M phase and reduces the size of embryoid bodies in a dose-dependent manner . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide involves its selective inhibition of HDAC8. By binding to the active site of HDAC8, this compound prevents the deacetylation of histone proteins, leading to changes in chromatin structure and gene expression . This inhibition results in the downregulation of specific genes, such as cyclin A2 and cyclin B1, which are involved in cell cycle regulation . Additionally, the compound’s selective inhibition of HDAC8 over other HDAC isoforms contributes to its specificity and reduced side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on HDAC8 for extended periods, leading to sustained changes in gene expression and cellular processes . The compound’s stability in different solvents and storage conditions can affect its efficacy .

Dosage Effects in Animal Models

The effects of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit HDAC8 and modulate gene expression without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide is involved in metabolic pathways related to histone modification and gene expression. The compound interacts with HDAC8, an enzyme that plays a key role in the deacetylation of histone proteins . By inhibiting HDAC8, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular processes and gene expression .

Transport and Distribution

The transport and distribution of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s selective inhibition of HDAC8 suggests that it may be preferentially localized to regions with high HDAC8 activity . Additionally, the compound’s solubility and stability in different solvents can affect its distribution and accumulation within cells .

Subcellular Localization

N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide is primarily localized in the nucleus, where it exerts its inhibitory effects on HDAC8 . The compound’s ability to target the nucleus is likely due to its interactions with nuclear transport proteins and its affinity for HDAC8. This subcellular localization is crucial for its role in modulating gene expression and chromatin structure .

准备方法

NCC-149 的合成涉及多步过程。该化合物通常使用点击化学方法合成,该方法涉及叠氮化物与炔烃的反应形成三唑环。 This compound 的具体合成路线和反应条件如下 :

步骤 1: 叠氮化物前体的制备。

步骤 2: 炔烃前体的制备。

步骤 3: 叠氮化物和炔烃前体之间的点击反应,形成三唑环。

步骤 4: 三唑环的官能化,以获得 this compound。

化学反应分析

NCC-149 经历各种化学反应,主要涉及其与 HDAC8 的相互作用。 该化合物通过与 HDAC8 的活性位点结合起抑制作用,阻止组蛋白蛋白质的脱乙酰化 。主要的反应和条件如下:

HDAC8 的抑制: this compound 与 HDAC8 活性位点的锌离子结合,阻断其酶活性。

细胞周期停滞: This compound 诱导细胞周期在 G2/M 期停滞,导致细胞周期蛋白 A2 和细胞周期蛋白 B1 基因表达降低.

相似化合物的比较

NCC-149 在 HDAC8 抑制剂中是独特的,因为它具有高选择性和效力。 类似的化合物包括 PCI-34051,它也靶向 HDAC8,但具有不同的选择性特征 。 This compound 的独特之处在于它能够选择性地抑制 HDAC8 而不影响其他组蛋白脱乙酰酶亚型,使其成为研究 HDAC8 特定功能和治疗应用的宝贵工具 .

类似化合物

PCI-34051: 另一种选择性 HDAC8 抑制剂,具有不同的选择性特征。

HDAC8 抑制剂: 各种其他靶向 HDAC8 的化合物,具有不同程度的选择性和效力。

属性

IUPAC Name |

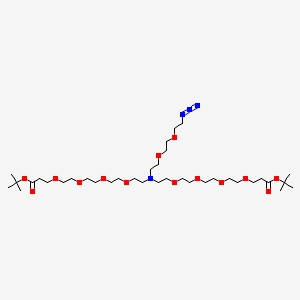

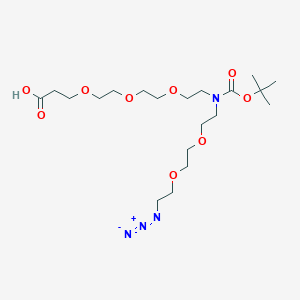

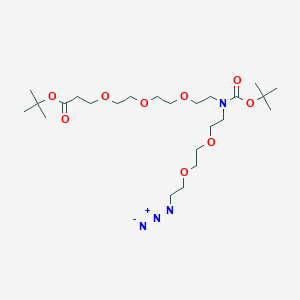

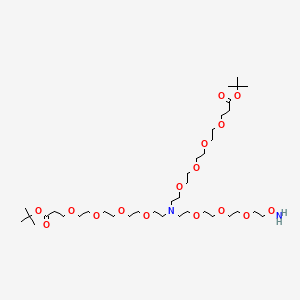

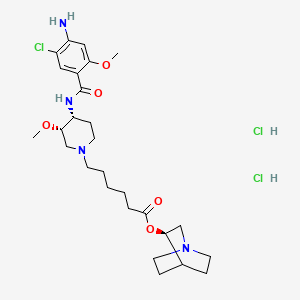

N-hydroxy-3-[1-(phenylsulfanylmethyl)triazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-16(18-22)13-6-4-5-12(9-13)15-10-20(19-17-15)11-23-14-7-2-1-3-8-14/h1-10,22H,11H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORPIZJGSLWDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCN2C=C(N=N2)C3=CC(=CC=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693446 | |

| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316652-41-1 | |

| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does NCC-149 interact with its target, HDAC8, and what are the downstream effects?

A1: While the precise mechanism of interaction isn't fully detailed in the provided research, we know that this compound acts as a potent and selective inhibitor of histone deacetylase 8 (HDAC8) [, ]. This inhibition leads to increased acetylation of HDAC8 substrates, such as cohesin. This increase in acetylation has been observed in HeLa cells treated with this compound in a dose-dependent manner, suggesting cellular HDAC8 inhibition []. Crystallographic studies of this compound in complex with Schistosoma mansoni HDAC8 provide insights into its binding mode []. Further research focusing on the detailed binding interactions and subsequent downstream effects on gene expression and cellular pathways would be valuable.

Q2: How was this compound discovered, and what structural modifications were explored to understand its structure-activity relationship (SAR)?

A2: this compound, or N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, was discovered through a click chemistry approach used to synthesize a 151-member triazole compound library []. Researchers designed and synthesized a series of this compound derivatives, focusing on modifications to the aromatic linker region of the molecule []. This SAR study aimed to identify structural elements crucial for HDAC8 inhibitory activity and selectivity. They found that some derivatives exhibited similar or even improved HDAC8 inhibitory activity and selectivity compared to the parent this compound molecule []. This finding highlights the potential for further optimization of this chemical scaffold for developing more potent and selective HDAC8 inhibitors.

Q3: What is the significance of developing selective HDAC8 inhibitors like this compound?

A3: HDACs are a family of enzymes with multiple isoforms, each having distinct biological roles. Developing highly selective inhibitors for specific HDAC isoforms like HDAC8 is crucial for minimizing off-target effects and improving the therapeutic index of potential drugs. While this compound demonstrates promising selectivity for HDAC8 over other HDAC isoforms, particularly HDAC6 [], further research is needed to fully elucidate its selectivity profile across the entire HDAC family. This selectivity makes this compound a valuable tool for dissecting the specific functions of HDAC8 in various biological processes and disease models.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)